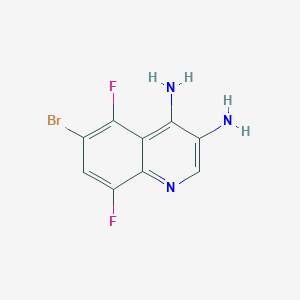
6-Bromo-5,8-difluoroquinoline-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5,8-difluoroquinoline-3,4-diamine: is a chemical compound with the molecular formula C9H6BrF2N3 and a molecular weight of 274.06 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5,8-difluoroquinoline-3,4-diamine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of quinoline derivatives followed by amination. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents safely .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-5,8-difluoroquinoline-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, and various amines under reflux conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted quinolines, while oxidation and reduction reactions can lead to quinoline oxides or reduced quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 6-Bromo-5,8-difluoroquinoline-3,4-diamine is used as a building block for synthesizing more complex organic molecules. It is valuable in the development of new materials and catalysts .
Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development .
Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science .
Wirkmechanismus
The exact mechanism of action of 6-Bromo-5,8-difluoroquinoline-3,4-diamine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-5,8-difluoroquinoline
- 4-Chloro-5,8-difluoroquinoline
- 3,4-Dibromo-6,8-difluoroquinoline
- 4-Amino-7,8-difluoroquinoline
Comparison: 6-Bromo-5,8-difluoroquinoline-3,4-diamine is unique due to the presence of both bromine and fluorine atoms at specific positions on the quinoline ring, along with two amino groups. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C9H6BrF2N3 |
|---|---|
Molekulargewicht |
274.06 g/mol |
IUPAC-Name |
6-bromo-5,8-difluoroquinoline-3,4-diamine |
InChI |
InChI=1S/C9H6BrF2N3/c10-3-1-4(11)9-6(7(3)12)8(14)5(13)2-15-9/h1-2H,13H2,(H2,14,15) |
InChI-Schlüssel |
KHDMPHCZACEITB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NC=C(C(=C2C(=C1Br)F)N)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Fluoro-1-[4-(propan-2-YL)phenyl]ethan-1-amine](/img/structure/B13220843.png)
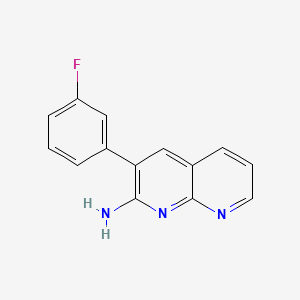
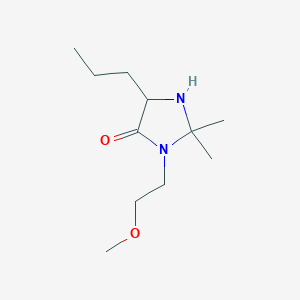
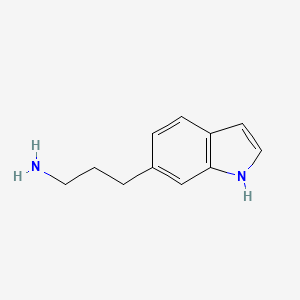
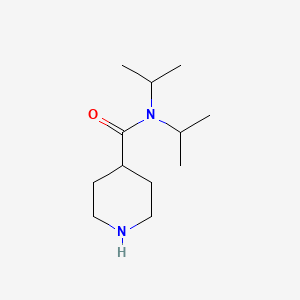
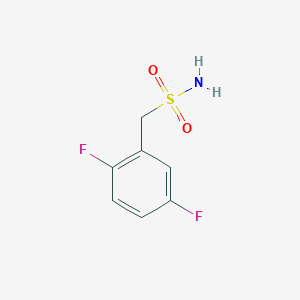
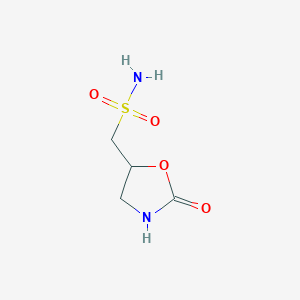
![2-[2-(2-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13220892.png)
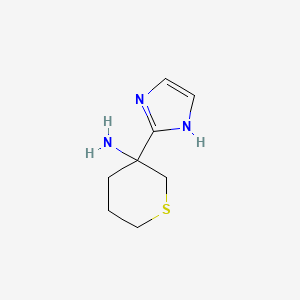
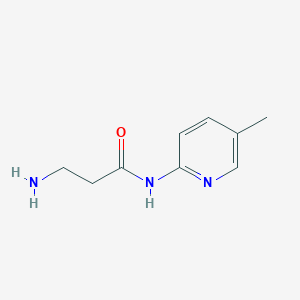
![1-[2-(Chloromethyl)butyl]cyclopent-1-ene](/img/structure/B13220901.png)
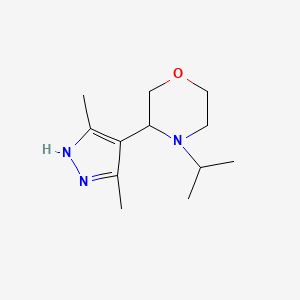
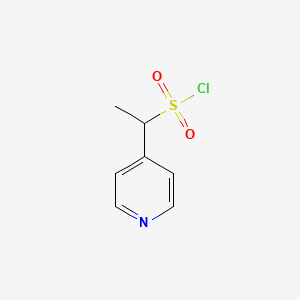
![2-[2-Bromo-5-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13220913.png)
